molecular formula C22H29FN2O B11590643 2-(Adamantan-1-YL)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one

2-(Adamantan-1-YL)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one

Cat. No.: B11590643
M. Wt: 356.5 g/mol
InChI Key: ZYDXZXUWOABECF-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one is a synthetic compound that belongs to the class of adamantane derivatives. This compound is characterized by the presence of an adamantane moiety, a fluorophenyl group, and a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one typically involves multiple steps:

    Formation of the Adamantane Moiety: The adamantane moiety can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions: The final step involves coupling the adamantane moiety, the fluorophenyl group, and the piperazine ring through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the adamantane moiety is oxidized to form adamantanone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(Adamantan-1-YL)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antiviral and anticancer properties.

    Pharmacology: Research focuses on its interaction with various biological targets, such as receptors and enzymes.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Adamantan-1-YL)-1-[4-(4-chlorophenyl)piperazin-1-YL]ethan-1-one
  • 2-(Adamantan-1-YL)-1-[4-(4-bromophenyl)piperazin-1-YL]ethan-1-one
  • 2-(Adamantan-1-YL)-1-[4-(4-methylphenyl)piperazin-1-YL]ethan-1-one

Uniqueness

2-(Adamantan-1-YL)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C22H29FN2O

Molecular Weight

356.5 g/mol

IUPAC Name

2-(1-adamantyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H29FN2O/c23-19-1-3-20(4-2-19)24-5-7-25(8-6-24)21(26)15-22-12-16-9-17(13-22)11-18(10-16)14-22/h1-4,16-18H,5-15H2

InChI Key

ZYDXZXUWOABECF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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